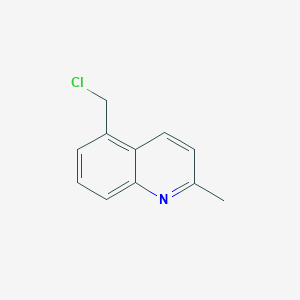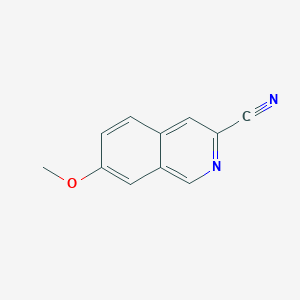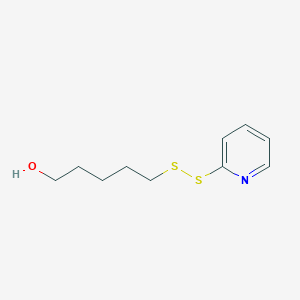
5-(2-Pyridyldisulfanyl)-1-pentanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Pyridyldisulfanyl)-1-pentanol is a compound that features a disulfide bond, which is a common structural motif in various fields such as pharmaceuticals, natural products, and chemical biology . This compound is particularly interesting due to its unique structure, which includes a pyridine ring and a disulfide linkage, making it a valuable subject for research and industrial applications.
准备方法
The synthesis of 5-(2-Pyridyldisulfanyl)-1-pentanol typically involves the reaction of a thiol with 2-pyridyldisulfanyl compounds. One common method includes reacting a thiol with 2-pyridyldisulfanyl under basic conditions to form the desired disulfide compound . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
化学反应分析
5-(2-Pyridyldisulfanyl)-1-pentanol undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids or other higher oxidation states.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
5-(2-Pyridyldisulfanyl)-1-pentanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving disulfide bond formation and cleavage, which are important in protein folding and stability.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes
作用机制
The mechanism of action of 5-(2-Pyridyldisulfanyl)-1-pentanol involves the cleavage and formation of disulfide bonds. This compound can interact with thiol groups in proteins and other molecules, leading to the formation or disruption of disulfide linkages. These interactions are crucial in various biological processes, including enzyme activity, protein folding, and cellular signaling .
相似化合物的比较
Similar compounds to 5-(2-Pyridyldisulfanyl)-1-pentanol include other disulfide-containing molecules such as:
Disulfiram: Used in the treatment of chronic alcoholism.
Romidepsin: A cyclic peptide used as an HDAC inhibitor for cancer treatment.
Lanreotide: Used in the management of acromegaly and neuroendocrine tumors.
属性
分子式 |
C10H15NOS2 |
|---|---|
分子量 |
229.4 g/mol |
IUPAC 名称 |
5-(pyridin-2-yldisulfanyl)pentan-1-ol |
InChI |
InChI=1S/C10H15NOS2/c12-8-4-1-5-9-13-14-10-6-2-3-7-11-10/h2-3,6-7,12H,1,4-5,8-9H2 |
InChI 键 |
PLWMJFDVFGQTNV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)SSCCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


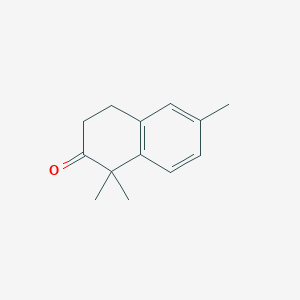
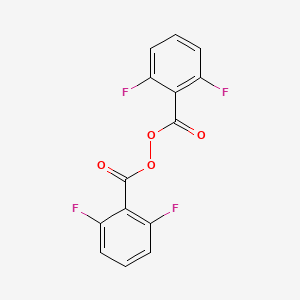
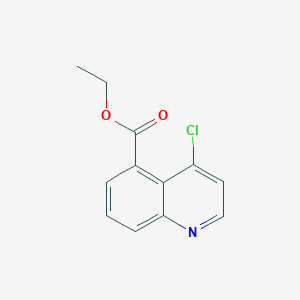
![2-(2,6-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13677362.png)
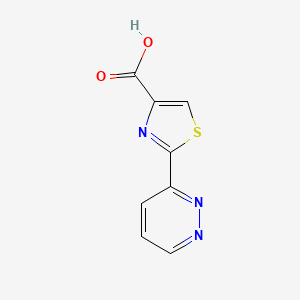
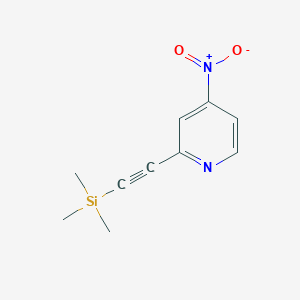
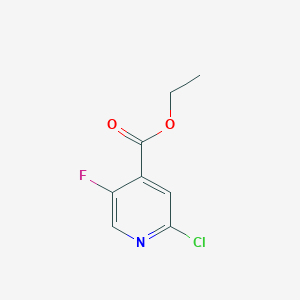
![6-Oxaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13677383.png)
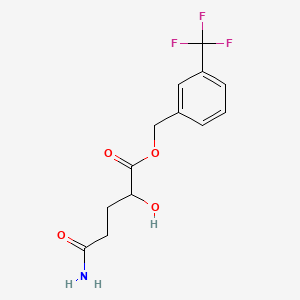
![2-(4-Chlorophenyl)-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B13677397.png)
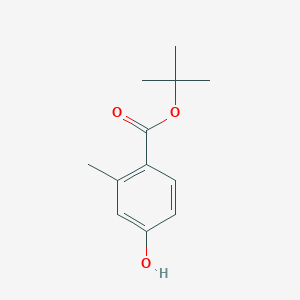
![(6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane](/img/structure/B13677409.png)
